molecular formula C10H17N3 B1434689 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine CAS No. 1707563-60-7

3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine

Cat. No. B1434689
CAS RN: 1707563-60-7
M. Wt: 179.26 g/mol
InChI Key: BEDPBIQHXZNEHM-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine (CIPPA) is an organic compound composed of nitrogen, hydrogen, and carbon atoms. It is a pyrazole derivative, a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms. CIPPA has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, CIPPA has been studied for its potential use in the treatment of a variety of diseases.

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Dyes :

    • Heterocyclic amines, including pyrazole derivatives, have been utilized in the synthesis of novel disazo dyes. These dyes exhibit solvatochromic behavior in various solvents, and their absorption spectra are influenced by substituents and acid/base effects (Karcı & Karcı, 2008).
  • Generation of Multicomponent Domino Reactions :

    • Arylglyoxals reacted with pyrazol-5-amines to create new types of heterocycles like pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. These reactions showcase the versatility of pyrazol-5-amines in synthesizing complex molecular structures (Jiang et al., 2014).
  • Formation of Pyrazolo[4,3-b]pyridine Derivatives :

    • Pyrazol-5-amines have been used in forming 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, which have applications in developing various imidazole and pyrimidine rings (Yakovenko et al., 2020).
  • Synthesis of Functionalized Indole-3-yl Pyrazole Derivatives :

    • Pyrazol-5-amines serve as key intermediates in synthesizing novel pyrazolo[1,5-a]pyrimidines and other derivatives with potential pharmaceutical interest (El‐Mekabaty et al., 2017).
  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines :

    • An efficient, microwave-mediated method for preparing 1-aryl-1H-pyrazole-5-amines has been developed. These compounds have various applications, including in pesticides, anti-malarials, and chemotherapeutics (Law et al., 2019).
  • Design and Synthesis of Pyrazolo[5,1-d] [1,2,3,5]tetrazin-4(3H) Ones :

    • Novel 5-sulfoxide-substituted pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones were synthesized, exhibiting some biological activities. These compounds' structures were confirmed using various analytical methods (Wu et al., 2005).
  • Biological Activity of Pyrazol-5-amine Derivatives :

    • The design, synthesis, and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines derivatives were conducted, showing potential as antitumor drugs. The antitumor activities were assessed using various tumor cells (Ma et al., 2020).
  • Solid-Phase Syntheses of Pyrazoles and Isoxazoles :

    • A method for the synthesis of highly substituted pyrazoles and isoxazoles was developed. This approach is efficient, versatile, and allows for control over the ratio of isomeric pyrazoles (Shen et al., 2000).

properties

IUPAC Name

5-cyclobutyl-2-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7(2)13-10(11)6-9(12-13)8-4-3-5-8/h6-8H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDPBIQHXZNEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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